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Compound of Interest

Compound Name: 2,4-Dichloro-5-methylquinazoline

Cat. No.: B1611250 Get Quote

Introduction: Beyond the Privileged Core
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a

"privileged structure" for its ability to bind to a wide array of biological targets.[1] This bicyclic

heterocycle, consisting of a benzene ring fused to a pyrimidine ring, forms the core of

numerous approved drugs and clinical candidates, particularly in oncology.[2][3] While

extensive research has focused on substitutions at the 2-, 4-, 6-, and 7-positions, the 5-position

has remained a less-explored frontier.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-

substituted quinazolines. Moving beyond a simple catalog of compounds, we will dissect the

causal relationships between specific structural modifications at the C5-position and their

resulting biological activities. We will provide comparative data, detailed experimental

protocols, and field-proven insights for researchers, scientists, and drug development

professionals seeking to leverage this underexplored substitution pattern for novel therapeutic

design.

The 5-Position: A Locus for Fine-Tuning Activity and
Selectivity
The C5-position resides on the benzene portion of the quinazoline nucleus. Unlike substitutions

at the C4-position, which often directly interact with key binding regions like the hinge of a

kinase, or C6/C7-substitutions that frequently extend into solvent-exposed regions,
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modifications at C5 can subtly alter the molecule's conformation, electronic distribution, and

steric profile. This unique positioning allows for the fine-tuning of potency and selectivity, often

providing a vector for optimization when other positions have been fully explored. However, as

some studies show, this position can also be highly sensitive, with substitutions being poorly

tolerated for certain targets.[4]

Core SAR Analysis: Unlocking the Potential of C5-
Substitution
Our analysis reveals that the impact of C5-substitution is highly target-dependent. Below, we

explore key findings across different therapeutic targets.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
PI3Kδ is a critical node in B cell signaling, making it a prime target for hematological

malignancies.[5] Research into quinazolin-4-one based PI3Kδ inhibitors has demonstrated that

the 5-position is highly amenable to the introduction of alkynyl groups.

A study focused on optimizing the first-in-class PI3Kδ inhibitor, Idelalisib, revealed a clear SAR

trend at the C5-position.[5] The introduction of an alkynyl moiety at this position was well-

tolerated and could be further functionalized to enhance potency and selectivity.

Key SAR Insights for PI3Kδ Inhibitors:

Alkynyl Moiety is Favorable: The linear geometry of the alkynyl group appears to position

appended functionalities into a favorable binding region.

Terminal Functionalization: Attaching polar, functional groups to the terminal end of the

alkynyl chain significantly impacts potency.

Optimal Chain Length: A hex-5-yn-1-one linker was identified as optimal for presenting a

morpholino group, leading to a potent and selective inhibitor.

Table 1: SAR Data for 5-Alkynyl Substituted Quinazolin-4-ones as PI3Kδ Inhibitors
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Compound C5-Substituent
PI3Kδ IC₅₀
(nM)

Selectivity vs.
PI3Kα

Selectivity vs.
PI3Kβ

Parent -H >1000 - -

8a
-(C≡C)-(CH₂)₃-

OH
15.6 101x 88x

8d
-(C≡C)-(CH₂)₃-

C(O)-Morpholine
3.82 154x 133x

8f
-(C≡C)-(CH₂)₃-

C(O)-Piperidine
6.75 115x 109x

Data synthesized

from SAR study

of 5-alkynyl

substituted

quinazolin-4(3H)-

ones as

phosphoinositide

3-kinase delta

(PI3Kδ)

inhibitors.[5]

EGFR and VEGFR-2 Inhibition
While most quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib feature substitutions

at the 6- and 7-positions, exploration of the 5-position has yielded compounds with potent

activity.[6][7] A study by Xi et al. synthesized a series of 5-anilino-8-nitroquinazolines and

evaluated their activity against EGFR and VEGFR-2.[6]

Key SAR Insights for EGFR/VEGFR-2 Inhibitors:

Anilino Group at C5: A substituted aniline moiety at the 5-position can confer potent inhibitory

activity.

Synergy with C8-Substitution: The presence of a nitro group at the 8-position appears to be

crucial for the high potency observed in this series.
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Selective Inhibition: The lead compound from this series showed strong selectivity for EGFR

over VEGFR-2.

Table 2: SAR Data for 5-Anilino-8-Nitroquinazolines

Compound C5-Substituent EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (µM)

Lead Compound
4-((3-

chlorophenyl)amino)
12 >10

Analog 1
4-((3-

bromophenyl)amino)
25 >10

Analog 2 4-(phenylamino) 150 >10

Data synthesized from

a study on 5-anilino-8-

nitroquinazoline

derivatives.[6]

A Contrasting Case: JNK Inhibition
It is crucial to recognize that C5-substitution is not universally beneficial. In the development of

brain-penetrant c-Jun N-terminal kinase (JNK) inhibitors, a systematic SAR study revealed that

substitutions at the 5- and 6-positions of the quinazoline core were generally not well tolerated,

leading to a loss of potency.[4] This finding underscores the importance of empirical testing for

each new target class, as the steric and electronic requirements of the binding pocket dictate

which positions on the scaffold are open for modification.

Visualizing the SAR Landscape
The following diagram summarizes the key structure-activity relationships for the 5-position on

the quinazoline scaffold based on the target class.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.mdpi.com/2218-0532/91/2/18
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Substituted Quinazoline Core

Substituents at C5

Biological Outcome

Quinazoline Scaffold

Alkynyl Groups
(e.g., -C≡C-R)

Anilino Groups
(e.g., -NH-Ph-R)

Small Groups
(e.g., -CH3, -H)

Potent PI3Kδ Inhibition

 Favorable Interaction 
 in Binding Pocket 

Potent EGFR/VEGFR-2
Inhibition

 Occupies Hydrophobic 
 Pocket 

Poor JNK Inhibition

 Steric Hindrance / 
 Unfavorable Conformation 

Chemical Synthesis Biological Evaluation

Start: Substituted
2-Aminobenzoic Acid

Step 1: Cyclization
(e.g., with Formamide)

Step 2: Halogenation
(if needed)

Step 3: Cross-Coupling
(e.g., Sonogashira)

Step 4: Purification
(Chromatography)

Step 5: Structural
Confirmation (NMR, MS)

Step 6: In Vitro
Biochemical Assay
(e.g., Kinase IC₅₀)

Pure Compound Step 7: Cell-Based Assay
(e.g., Anti-proliferative GI₅₀)

Potent Hits Step 8: Selectivity Profiling
(Kinase Panel)

Cell-Active Hits Step 9: In Vitro ADME
(Microsomal Stability, etc.)

Selective Hits SAR_AnalysisData for SAR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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